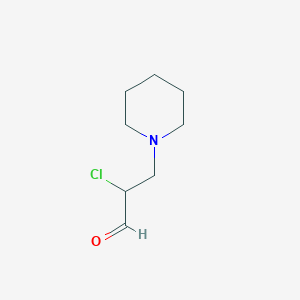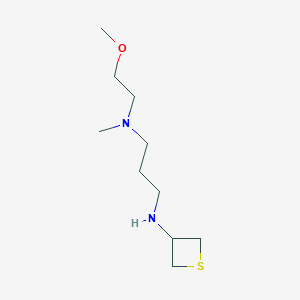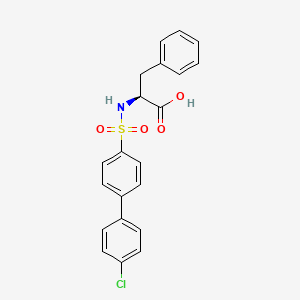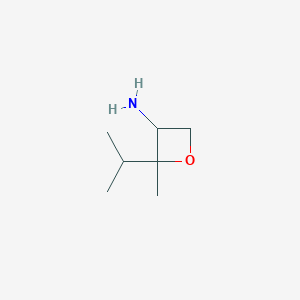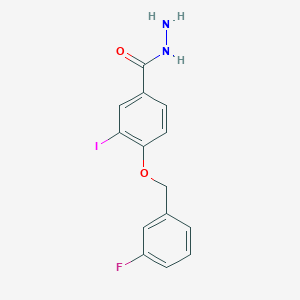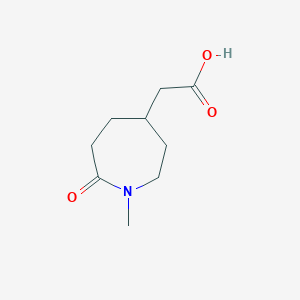
2-(1-Methyl-7-oxoazepan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-7-oxoazepan-4-yl)acetic acid is a chemical compound with a unique structure that includes a seven-membered azepane ring with a ketone group at the seventh position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-7-oxoazepan-4-yl)acetic acid typically involves the formation of the azepane ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone can lead to the formation of the azepane ring, which can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-7-oxoazepan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(1-methyl-7-oxoazepan-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methyl-7-oxoazepan-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-7-oxo-4-azepanyl)acetic acid: A closely related compound with similar structural features.
Indole-3-acetic acid: Another compound with an acetic acid moiety, commonly found in plant hormones.
Uniqueness
2-(1-methyl-7-oxoazepan-4-yl)acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(1-methyl-7-oxoazepan-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-5-4-7(6-9(12)13)2-3-8(10)11/h7H,2-6H2,1H3,(H,12,13) |
InChI Key |
DUGUJXFVRWDWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CCC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



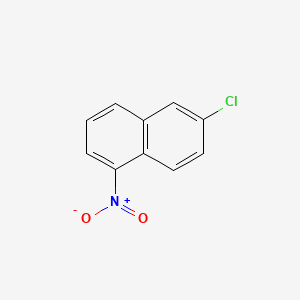
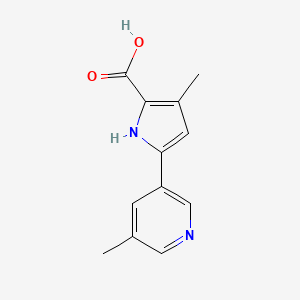

![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
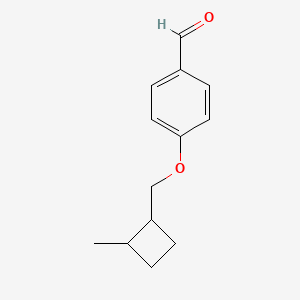
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
